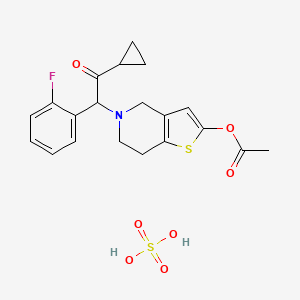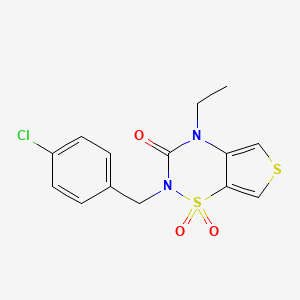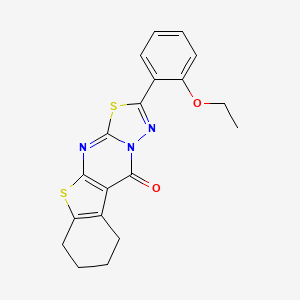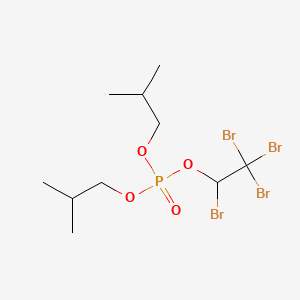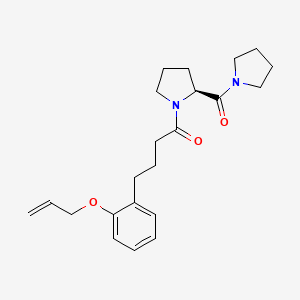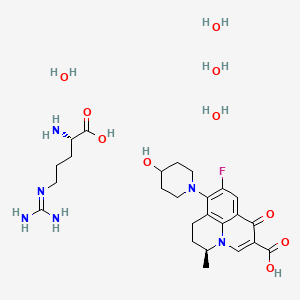
2-(diethylamino)ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate;hydrochloride typically involves the esterification of 3-(3,4-dimethoxyphenyl)prop-2-enoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(diethylamino)ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(diethylamino)ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(diethylamino)ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
- 2-(diethylamino)ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate;acetate
Uniqueness
2-(diethylamino)ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate;hydrochloride is unique due to its specific ester and hydrochloride functional groups, which may confer distinct chemical and biological properties compared to similar compounds. These unique features can influence its reactivity, solubility, and interactions with biological targets.
Propriétés
Numéro CAS |
88368-69-8 |
|---|---|
Formule moléculaire |
C17H26ClNO4 |
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C17H25NO4.ClH/c1-5-18(6-2)11-12-22-17(19)10-8-14-7-9-15(20-3)16(13-14)21-4;/h7-10,13H,5-6,11-12H2,1-4H3;1H/b10-8+; |
Clé InChI |
ONWGTXUHKWTSTC-VRTOBVRTSA-N |
SMILES isomérique |
CCN(CC)CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)OC.Cl |
SMILES canonique |
CCN(CC)CCOC(=O)C=CC1=CC(=C(C=C1)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


